3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde
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Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is a chemical compound with the molecular formula C10H9N3O. It features a pyrazole ring substituted with a methyl group at the 1-position and an aldehyde group attached to a picoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with picoline derivatives under controlled conditions. One common method involves the use of acid catalysts to facilitate the nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as nucleophilic substitution, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring and an aldehyde group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-10(4-6-12-13)8-3-2-5-11-9(8)7-14/h2-7H,1H3 |
InChI Key |
MWNFUZZNKBPZTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(N=CC=C2)C=O |
Origin of Product |
United States |
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